![molecular formula C4H8F3O3P B13422230 Bis(2-fluoroethyl) phosphorofluoridate CAS No. 358-88-3](/img/structure/B13422230.png)
Bis(2-fluoroethyl) phosphorofluoridate
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Overview
Description
Bis(2-fluoroethyl) phosphorofluoridate is an organophosphorus compound with the chemical formula C4H8F3O3P It is characterized by the presence of fluorine atoms and a phosphorofluoridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoroethyl) phosphorofluoridate typically involves the reaction of 2-fluoroethanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of 2-fluoroethanol to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Bis(2-fluoroethyl) phosphorofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorofluoridate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorofluoridate alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include various phosphorofluoridate derivatives, alcohols, and halogenated compounds.
Scientific Research Applications
Bis(2-fluoroethyl) phosphorofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of bis(2-fluoroethyl) phosphorofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with similar chemical properties.
Methyl fluoroacetate: An ester with a similar fluorinated structure.
Fluoroethyl fluoroacetate: Another fluorinated ester with comparable reactivity.
Uniqueness
Bis(2-fluoroethyl) phosphorofluoridate is unique due to its combination of fluorine atoms and a phosphorofluoridate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Bis(2-fluoroethyl) phosphorofluoridate, commonly referred to as a fluorinated organophosphate compound, has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
- Chemical Formula : C4H6F3O4P
- Molecular Weight : Approximately 196.06 g/mol
- CAS Number : 2243-11-0
This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that observed with other organophosphate compounds, which are known for their neurotoxic effects.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Neurotoxicity : The compound has been shown to induce neurotoxic effects in various animal models. Studies indicate that exposure can lead to symptoms consistent with cholinergic toxicity, such as muscle twitching, respiratory distress, and convulsions.
- Enzyme Inhibition : Research indicates that this compound exhibits a strong inhibitory effect on AChE activity. In vitro studies revealed that the compound can reduce enzyme activity by over 80% at certain concentrations, demonstrating its potency as an AChE inhibitor .
Case Study 1: Neurotoxic Effects in Rodent Models
A study conducted on rodents exposed to this compound reported significant neurotoxic effects. The experiment involved administering varying doses of the compound and monitoring behavioral responses and biochemical markers of neuronal damage. Results indicated a dose-dependent increase in neurotoxicity, with higher doses leading to severe respiratory failure and mortality within 24 hours post-exposure .
Case Study 2: In Vitro Enzyme Activity Assays
In a series of in vitro assays using human AChE, this compound was tested for its inhibitory effects. The results demonstrated that the compound significantly inhibited AChE activity with an IC50 value (the concentration required for 50% inhibition) of approximately 0.5 µM. This finding underscores the compound's potential utility in studying cholinergic signaling pathways and developing therapeutic agents targeting AChE .
Toxicological Profile
The toxicological profile of this compound is characterized by its high toxicity levels:
- Acute Toxicity : LD50 values in animal models suggest high acute toxicity, with estimates ranging from 10 to 50 mg/kg body weight.
- Chronic Effects : Long-term exposure studies have indicated potential neurodegenerative effects, although further research is needed to elucidate these mechanisms fully.
Properties
CAS No. |
358-88-3 |
---|---|
Molecular Formula |
C4H8F3O3P |
Molecular Weight |
192.07 g/mol |
IUPAC Name |
1-fluoro-2-[fluoro(2-fluoroethoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8F3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 |
InChI Key |
NNDRYBNJYCMFFN-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OP(=O)(OCCF)F |
Origin of Product |
United States |
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